

The chemical structure and synthesis of Dimemorfan.

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Dimemorfan**

Executive Summary

Dimemorfan, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive agent of the morphinan class.[1] Developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975, it is also marketed in Spain and Italy.[1] Pharmacologically, **Dimemorfan** distinguishes itself from its analogue, dextromethorphan, through its primary mechanism of action as a potent sigma-1 (σ 1) receptor agonist with very low affinity for the NMDA receptor.[1][2] This profile contributes to its efficacy as a cough suppressant while reducing the potential for dissociative side effects and abuse.[1] This document provides a comprehensive overview of **Dimemorfan**'s chemical structure and details the key synthetic routes established for its preparation, targeting researchers and professionals in drug development.

Chemical Structure and Identifiers

Dimemorfan is a morphinan derivative characterized by a tetracyclic ring system. The chemical properties and identifiers of **Dimemorfan** are summarized below.



Identifier	Value	Reference
IUPAC Name	(4bS,8aS,9S)-3,11-Dimethyl- 6,7,8,8a,9,10-hexahydro-5H- 9,4b- (epiminoethano)phenanthrene	[1]
Other Names	3,17-Dimethylmorphinan; Dimemorphan	[1]
CAS Number	36309-01-0	[1][3]
Chemical Formula	C18H25N	[1][3][4]
Molecular Weight	255.405 g/mol	[1][3]
SMILES	CC1=CC2=C(C[C@@H]3N(C C[C@@]42CCCC[C@H]34)C) C=C1	[1][4]
InChI	InChI=1S/C18H25N/c1-13-6-7- 14-12-17-15-5-3-4-8- 18(15,16(14)11-13)9-10- 19(17)2/h6-7,11,15,17H,3-5,8- 10,12H2,1- 2H3/t15-,17+,18+/m1/s1	[1][4]
InChIKey	KBEZZLAAKIIPFK- NJAFHUGGSA-N	[4]

Note: The compound is often used as **Dimemorfan** Phosphate (C₁₈H₂₅N·H₃O₄P, M.W. 353.39). [5][6][7]

Synthesis of Dimemorfan

Several synthetic routes for **Dimemorfan** have been reported since its initial development. The classical synthesis by Murakami et al. in 1972 and a more recent, concise method starting from 3-hydroxymorphinan are the most prominent.

Classical Synthesis (Murakami et al., 1972)





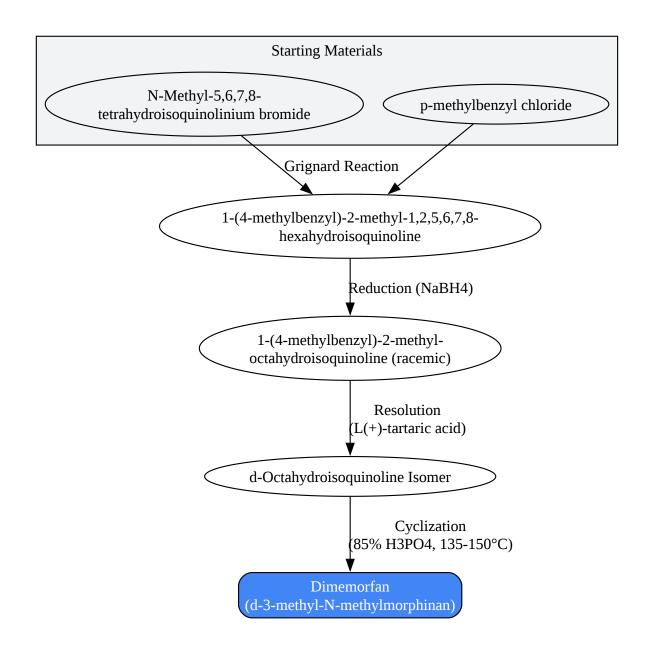


The original synthesis involves a multi-step process beginning with the construction of the core morphinan structure.

Key Steps:

- Grignard Reaction: N-Methyl-5,6,7,8-tetrahydroisoquinolinium bromide is reacted with p-methylbenzyl chloride using a Grignard reagent to form 1-(4-methylbenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline.
- Reduction: The resulting hexahydroisoquinoline is immediately reduced with sodium borohydride (NaBH₄) to yield the corresponding octahydroisoquinoline.
- Resolution: The racemic mixture of the octahydroisoquinoline is resolved using L(+)-tartaric acid to isolate the desired d-isomer.
- Cyclization: The resolved d-isomer is treated with 85% phosphoric acid at elevated temperatures (135-150°C) to induce cyclization, forming d-3-methyl-N-methylmorphinan (Dimemorfan).[8]





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Concise Synthesis from 3-Hydroxymorphinan (3-HM)

A more recent and succinct synthesis was disclosed that utilizes commercially available 3-hydroxymorphinan (3-HM) as the starting material.[9] This approach offers an efficient



alternative to the classical route.

Step	Reactants	Reagents	Product	Yield
1	3- Hydroxymorphin an (3-HM)	Cbz-Cl, K₂CO₃	N-Cbz-3- hydroxymorphina n	99%
2	N-Cbz-3- hydroxymorphina n	Tf₂O, Pyridine	N-Cbz-3- trifluoromethanes ulfonyloxymorphi nan	-
3	N-Cbz-3- trifluoromethanes ulfonyloxymorphi nan	Me₂Zn, Pd(dppf)Cl₂, LiCl	N-Cbz-3- methylmorphinan	87%
4	N-Cbz-3- methylmorphinan	LiAlH4	Dimemorfan	-

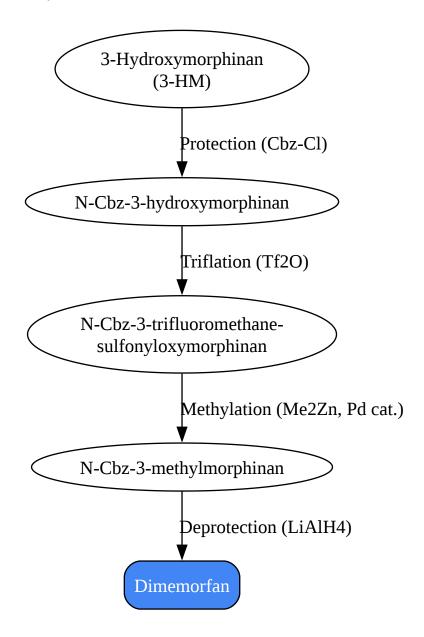
Yield data extracted from a 2008 publication on the synthesis.[8]

Experimental Protocol (Key Steps):

- Step 1: Protection of the Amine: To a solution of 3-HM in acetone/water, potassium carbonate (K₂CO₃) is added, followed by benzyl chloroformate (Cbz-Cl). The reaction mixture is stirred to yield N-Cbz-3-hydroxymorphinan.[8]
- Step 2: Formation of Triflate: The protected intermediate is dissolved in pyridine and cooled. Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise, and the reaction is stirred to produce the corresponding triflate.
- Step 3: Methylation (Negishi Coupling): The triflate intermediate is reacted with dimethylzinc (Me₂Zn) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and lithium chloride (LiCl) in THF. This cross-coupling reaction introduces the methyl group at the 3-position.[8]



• Step 4: Deprotection: The N-Cbz protecting group is removed by reduction, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF, to yield the final product, **Dimemorfan**.



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Alternative Patented Synthesis

A Chinese patent (CN104086486B) describes another novel synthetic route.[10] This method simplifies the reaction process and aims for higher yields and purity.

Key Steps:



- Reaction of 2-(2-alkene-4-oxo-cyclohex alkyl) ethamine with 4-methylbenzene acetyl chloride.
- Ring-closure reaction using a phosphorus oxyhalide (e.g., POCl₃).
- Protection of the carbonyl group using ethylene glycol.
- Reaction with iodomethane followed by deprotection.
- · Reduction using a hydroborating reagent.
- Final acid-catalyzed ring closure and salt formation to yield **Dimemorfan** phosphate.[10]

Mechanism of Action and Pharmacological Profile

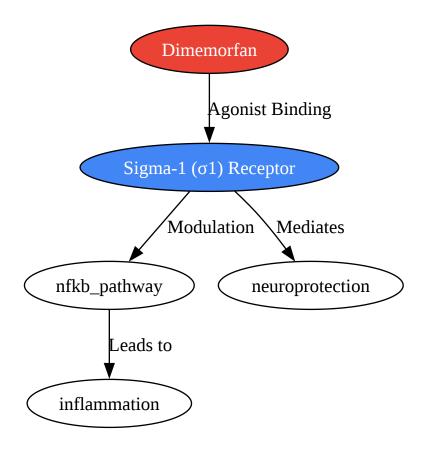
Dimemorfan's primary therapeutic action as an antitussive is mediated by its activity as a high-affinity sigma-1 (σ_1) receptor agonist.[2][5][11] Unlike dextromethorphan, it has a very low affinity for NMDA receptors, which is believed to account for its lack of psychotomimetic side effects.[1][2]

Pharmacological Data:

Receptor	Binding Affinity (Ki)	Reference
Sigma-1 (σ ₁)	151 nM	[1]
Sigma-2 (σ ₂)	4,421 nM	[1]
NMDA (PCP site)	16,978 nM	[1]

The activation of σ_1 receptors by **Dimemorfan** is linked to its neuroprotective and anticonvulsant properties.[2] Studies have shown that **Dimemorfan** can block the degradation of cytosolic Ik-B α and the nuclear translocation of NF-kB p65, indicating an anti-inflammatory mechanism.[5] This action suppresses the production of pro-inflammatory cytokines such as TNF- α .[5]





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Conclusion

Dimemorfan is an effective and well-characterized antitussive agent with a distinct pharmacological profile centered on sigma-1 receptor agonism. Its chemical structure is a 3,17-dimethyl derivative of the morphinan core. While the classical synthesis established in the 1970s remains a valid route, modern approaches, such as the concise synthesis from 3-hydroxymorphinan, offer more efficient and accessible methods for its preparation. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research, development, and optimization of **Dimemorfan** and related morphinan analogues.

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